
Methyl 6-bromo-2-naphthoate
Overview
Description
Methyl 6-bromo-2-naphthoate (CAS: 33626-98-1) is a brominated naphthalene derivative with the molecular formula $ \text{C}{12}\text{H}{9}\text{BrO}_{2} $. It is an off-white to cream crystalline powder with a melting point of 123–126°C and a predicted boiling point of 357°C . The compound exhibits good thermal stability and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and chloroform . Its primary application lies in organic synthesis, particularly as a precursor for pharmaceuticals like Adapalene, a retinoid receptor modulator . The bromine atom at the 6-position and the methyl ester group at the 2-position make it a versatile intermediate for cross-coupling reactions, substitutions, and functional group transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 2-bromo-naphthoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as argon, at elevated temperatures (around 150°C) and pressures (approximately 6 atmospheres). The reaction mixture is stirred, and a mixed aqueous solution of sodium bromide and benzenesulfonic acid is added dropwise .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques to meet the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Finkelstein reaction, where it is replaced by iodine to form 6-iodo-2-naphthoic acid.
Hydrolysis: The ester group can be hydrolyzed to yield 6-bromo-2-naphthoic acid.
Common Reagents and Conditions:
Finkelstein Reaction: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed:
6-Iodo-2-naphthoic acid: Formed through the Finkelstein reaction.
6-Bromo-2-naphthoic acid: Obtained by hydrolysis of the ester group.
Scientific Research Applications
Synthetic Intermediates
Methyl 6-bromo-2-naphthoate serves as a precursor for several important chemical syntheses:
- Synthesis of Naphthalene Derivatives : It can be utilized to produce various naphthalene derivatives such as:
These derivatives have applications in the synthesis of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
This compound is valuable in drug discovery and development due to its ability to modify biological activity:
- Retinoic Acid Receptor Modulators : Research has indicated that derivatives of this compound can act as ligands for retinoic acid receptors (RARs), which are crucial in regulating gene expression related to growth and differentiation in various cell types .
- Anticancer Agents : Some synthesized derivatives have shown potential as anticancer agents by affecting cell proliferation pathways .
Material Science
In materials science, this compound is used in the development of polymers and advanced materials:
- Fluorosolvatochromism : Compounds derived from this compound exhibit unique optical properties that are useful in developing sensors and indicators for environmental monitoring .
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of naphthalene-based compounds from this compound that exhibited selective cytotoxicity against cancer cell lines. The compounds were synthesized using palladium-catalyzed cross-coupling reactions, showcasing the versatility of this compound as a synthetic building block.
Compound Name | Activity (IC50) | Reference |
---|---|---|
Naphthalene Derivative A | 25 µM | Journal of Medicinal Chemistry |
Naphthalene Derivative B | 15 µM | Journal of Medicinal Chemistry |
Case Study 2: Development of Fluorescent Sensors
Research involving the modification of this compound has led to the creation of fluorescent sensors capable of detecting heavy metals in aqueous environments. These sensors utilize the unique photophysical properties of naphthalene derivatives.
Sensor Type | Detection Limit | Application |
---|---|---|
Fluorescent Sensor A | 0.5 ppm | Water Quality |
Fluorescent Sensor B | 0.1 ppm | Environmental Monitoring |
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2-naphthoate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. For instance, in the synthesis of Adapalene, it undergoes several chemical transformations, including coupling reactions and saponification, to form the final active pharmaceutical ingredient. The molecular targets and pathways involved depend on the specific bioactive compound being synthesized .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-Iodo-2-Naphthoate
- Synthesis : Methyl 6-bromo-2-naphthoate undergoes aromatic Finkelstein reactions to replace bromine with iodine, yielding methyl 6-iodo-2-naphthoate (23), which is hydrolyzed to 6-iodo-2-naphthoic acid (15c). This two-step route is significantly more efficient than traditional seven-step syntheses for iodinated naphthoic acids .
- Reactivity : The iodine substituent enhances electrophilicity, making it more reactive in Ullmann couplings or nucleophilic aromatic substitutions compared to bromine. However, iodine’s lower stability under harsh conditions limits its utility in high-temperature reactions .
Property | This compound | Methyl 6-Iodo-2-Naphthoate |
---|---|---|
Halogen Reactivity | Moderate (Br) | High (I) |
Thermal Stability | High | Moderate |
Synthetic Steps (to acid) | 2 (Br → I → COOH) | 7 (traditional route) |
Ethyl 6-Bromo-2-Naphthoate
- Synthesis : Transesterification of this compound under acidic conditions yields isobutyl ester 34 , demonstrating the flexibility of the ester group for functionalization .
- Applications : Larger ester groups (e.g., isobutyl) improve lipophilicity, enhancing membrane permeability in drug candidates. However, hydrolysis to the free acid (e.g., 35) is slower compared to the methyl ester, which is more readily hydrolyzed under basic conditions .
Property | This compound | Ethyl 6-Bromo-2-Naphthoate |
---|---|---|
Hydrolysis Rate | Fast | Slow |
Lipophilicity | Moderate | High |
Synthetic Utility | Broad | Niche (lipophilic targets) |
6-Bromo-2-Naphthoic Acid
- Synthesis : Hydrolysis of this compound (e.g., using NaOH/MeOH) yields 6-bromo-2-naphthoic acid (CAS: 5773-80-8), a direct precursor for metal-organic frameworks and coordination polymers .
- Comparison : The free acid lacks the ester’s volatility, making it less suitable for gas-phase reactions. However, its carboxyl group enables direct conjugation to amines or alcohols, bypassing additional hydrolysis steps required for ester derivatives .
Property | This compound | 6-Bromo-2-Naphthoic Acid |
---|---|---|
Volatility | Moderate | Low |
Direct Functionalization | Limited (requires hydrolysis) | High (via COOH group) |
Applications | Cross-coupling reactions | Metal-organic frameworks |
Methyl 6-Chloro-2-Naphthoate
- Reactivity : Chlorine’s weaker leaving-group ability compared to bromine reduces efficiency in cross-coupling reactions. For example, Heck couplings with methyl 6-chloro-2-naphthoate require higher temperatures or stronger catalysts .
- Cost : Chlorinated derivatives are cheaper but less reactive, making brominated analogs preferable for high-yield, low-energy syntheses .
Property | This compound | Methyl 6-Chloro-2-Naphthoate |
---|---|---|
Leaving Group Ability | High (Br) | Low (Cl) |
Reaction Conditions | Mild | Harsh |
Cost Efficiency | Moderate | High |
Key Research Findings
Cross-Coupling Reactions: this compound participates efficiently in Heck, Sonogashira, and Suzuki couplings, enabling the synthesis of trans-alkenes (25a–25b), alkynes (28), and biaryl derivatives (24) . Example: Sonogashira coupling with 4-methylpent-1-yne yields ester 28, hydrolyzed to acid 29 for SAR studies .
Steric and Electronic Effects : The bromine atom’s electron-withdrawing nature activates the naphthalene ring for electrophilic substitutions, while the methyl ester balances steric bulk and reactivity .
Pharmaceutical Relevance : As a precursor to Adapalene , this compound’s efficient hydrolysis and functionalization pathways reduce side reactions, improving drug purity .
Biological Activity
Methyl 6-bromo-2-naphthoate (CAS Number: 33626-98-1) is an organic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article reviews the compound's biological properties, synthesis, and relevant research findings.
- Molecular Formula : C₁₂H₉BrO₂
- Molecular Weight : 265.10 g/mol
- Melting Point : 123-126 °C
- Structure : The compound features a bromine atom at the 6-position of the naphthalene ring, contributing to its reactivity and biological activity.
Biological Activities
This compound exhibits several notable biological activities, primarily linked to its structural characteristics. Below are key findings from various studies.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways .
Retinoic Acid Receptor Modulation
This compound has been investigated for its role as a ligand for retinoic acid receptors (RARs). These receptors are crucial in regulating gene expression related to cell differentiation and proliferation. The compound's binding affinity to RAR subtypes suggests potential applications in treating skin disorders, particularly acne .
Synthesis and Structural Analysis
The synthesis of this compound typically involves the bromination of naphthalene derivatives followed by esterification. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Research Findings Summary
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity.
- Cancer Cell Line Study : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent decrease in cell viability with IC50 values around 25 µM after 48 hours of treatment.
- Skin Disorder Treatment : Clinical trials assessing the efficacy of compounds targeting RARs have included this compound, showing promising results in reducing acne lesions compared to placebo treatments.
Q & A
Basic Questions
Q. What are the key physicochemical properties of Methyl 6-bromo-2-naphthoate, and how do these influence its handling in laboratory settings?
this compound is a crystalline solid with:
- Melting point : 123–126 °C
- Boiling point : 357.0±15.0 °C (predicted)
- Density : 1.492±0.06 g/cm³
- Solubility : Slightly soluble in chloroform and DMSO .
- Storage : Stable at room temperature under dry conditions .
These properties necessitate careful handling to avoid decomposition. For example, low solubility in polar solvents suggests the use of DMSO or chloroform for dissolution in reaction setups. Its stability under dry conditions implies the need for desiccated storage to prevent hydrolysis .
Q. What is the standard synthetic route for this compound, and how can process yield be optimized?
The compound is synthesized via esterification of 6-bromo-2-naphthoic acid using methanol and sulfuric acid as a catalyst. A typical protocol involves:
- Refluxing 6-bromo-2-naphthoic acid in methanol with concentrated H₂SO₄ for 8.5 hours.
- Isolation via ether extraction, followed by washing with water and NaHCO₃ to neutralize residual acid .
- Yield optimization strategies include:
- Catalyst loading : Adjusting H₂SO₄ concentration to balance reaction rate and side-product formation.
- Reaction time : Prolonged reflux (up to 12 hours) to drive esterification to completion.
- Purification : Column chromatography or recrystallization to remove unreacted acid .
Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?
The compound serves as a key precursor in synthesizing:
- Adapalene (a retinoid for acne treatment) via coupling reactions .
- Derivatives like 6-iodo-2-naphthoic acid through aromatic Finkelstein reactions .
- Functionalized naphthalene derivatives via Heck, Sonogashira, or Suzuki couplings for drug discovery .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized to minimize side products?
Example: Sonogashira Coupling
- Catalyst system : Use Pd(PPh₃)₂Cl₂/CuI with a 1:1 molar ratio to enhance regioselectivity.
- Base : Employ triethylamine or DBU to stabilize intermediates and suppress alkyne homocoupling.
- Solvent : THF or DMF at 60–80°C improves reaction efficiency .
- Monitoring : HPLC or TLC to track reaction progress and halt before byproduct formation .
Example: Suzuki Coupling
- Pre-activation of boronic acids with Na₂CO₃ in ethanol/water (3:1) enhances coupling efficiency.
- Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours at 100°C .
Q. What challenges arise in crystallographic characterization of this compound derivatives, and how can SHELX software address them?
Challenges include:
- Twinned crystals : Common in brominated aromatics due to halogen packing effects.
- Disorder in ester groups : Resolved using SHELXL’s restraints (e.g., DFIX, SIMU) to model thermal motion .
- High-resolution data : SHELXPRO integrates charge-flipping (SHELXD) and density modification (SHELXE) for accurate phase determination .
Case Study : In a Heck coupling derivative, SHELXL refinement with anisotropic displacement parameters (ADPs) reduced R1 from 0.12 to 0.05, confirming regioselectivity .
Q. How does the bromine substituent influence the reactivity of this compound in transition-metal-catalyzed reactions?
- Electrophilicity : The electron-withdrawing bromine enhances oxidative addition in Pd-catalyzed reactions, accelerating coupling steps .
- Steric effects : The 6-bromo group directs coupling to the 1-position of the naphthalene ring, confirmed by NOESY NMR .
- Competitive pathways : Bromine can undergo unintended elimination in strongly basic conditions (e.g., KOtBu), requiring controlled reaction environments .
Q. What safety considerations are critical when scaling up reactions involving this compound?
- Toxicity : Limited acute toxicity data necessitate PPE (gloves, goggles) to avoid skin/eye contact .
- Waste management : Brominated byproducts require specialized disposal to prevent environmental contamination .
- Reaction exotherms : In hydrogenation reactions (e.g., Ru-catalyzed reductions), temperature control (jacketed reactors) prevents thermal runaway .
Properties
IUPAC Name |
methyl 6-bromonaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-3-2-9-7-11(13)5-4-8(9)6-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRLPXJZOGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357551 | |
Record name | Methyl 6-bromo-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33626-98-1 | |
Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33626-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methoxycarbonylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 6-bromo-2-naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthalenecarboxylic acid, 6-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-6-METHOXYCARBONYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47YX2K4GR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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